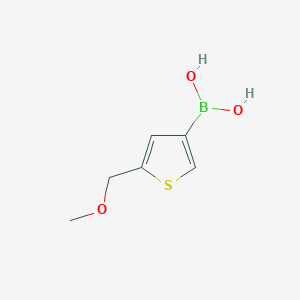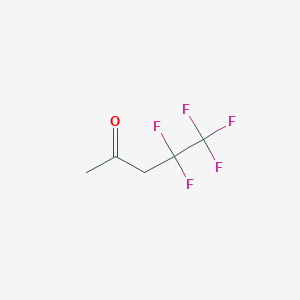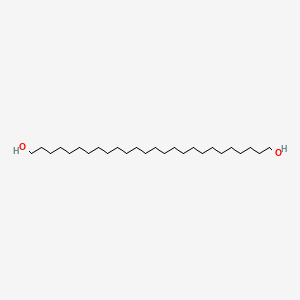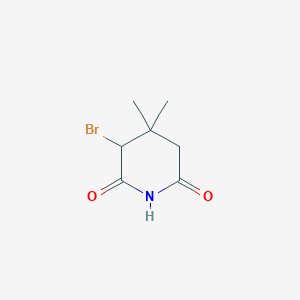
3-Bromo-4,4-dimethylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol It is a derivative of piperidinedione, characterized by the presence of a bromine atom and two methyl groups at specific positions on the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-bromo-4,4-dimethyl- typically involves the bromination of 4,4-dimethylpiperidine-2,6-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinediones, while oxidation and reduction can lead to different oxidation states and functional groups on the piperidine ring .
Applications De Recherche Scientifique
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedione, 3-bromo-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinedione core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4,4-dimethylglutarimide: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
2,6-Piperidinedione, 3-bromo-4,4-dimethyl- is unique due to the presence of the bromine atom and the specific substitution pattern on the piperidine ring.
Propriétés
Numéro CAS |
62565-27-9 |
|---|---|
Formule moléculaire |
C7H10BrNO2 |
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
3-bromo-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)9-6(11)5(7)8/h5H,3H2,1-2H3,(H,9,10,11) |
Clé InChI |
HWKADDSIOXGSMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)NC(=O)C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)
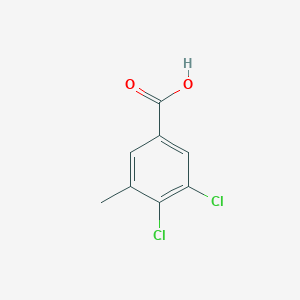

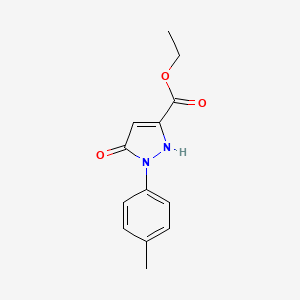
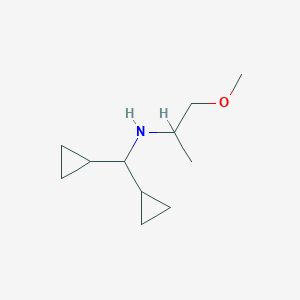

![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
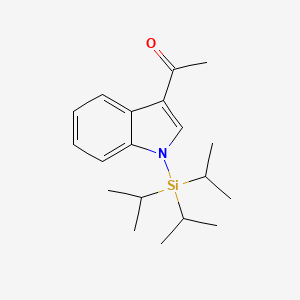
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)

